molecular formula C12H12F3NO B12704301 N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide CAS No. 93040-65-4

N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide

Cat. No.: B12704301
CAS No.: 93040-65-4
M. Wt: 243.22 g/mol
InChI Key: OTKWRQOJOVOVPM-VURMDHGXSA-N
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Description

N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-(trifluoromethyl)phenyl)-2-butenamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

93040-65-4

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

(Z)-N-methyl-3-[3-(trifluoromethyl)phenyl]but-2-enamide

InChI

InChI=1S/C12H12F3NO/c1-8(6-11(17)16-2)9-4-3-5-10(7-9)12(13,14)15/h3-7H,1-2H3,(H,16,17)/b8-6-

InChI Key

OTKWRQOJOVOVPM-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/C(=O)NC)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=CC(=O)NC)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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